molecular formula C6H4Cl3NO B045717 2-(Trichloroacetyl)pyrrole CAS No. 35302-72-8

2-(Trichloroacetyl)pyrrole

Cat. No.: B045717
CAS No.: 35302-72-8
M. Wt: 212.5 g/mol
InChI Key: BBFDGMDENAEMKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Trichloroacetyl)pyrrole (CAS: 35302-72-8) is a halogenated pyrrole derivative with the molecular formula C₆H₄Cl₃NO and a molecular weight of 212.46 g/mol . It is synthesized via the reaction of pyrrole with trichloroacetyl chloride in diethyl ether, yielding a crystalline powder with a melting point of 72–74°C . The trichloroacetyl group at the C2 position is strongly electron-withdrawing, directing subsequent electrophilic substitutions to the C4 position of the pyrrole ring . This compound serves as a pivotal intermediate in organic synthesis, particularly in the preparation of bioactive alkaloids (e.g., dibromophakellin) and heterocyclic compounds . Recent studies also highlight its utility in surface-enhanced Raman scattering (SERS) for biosensor development due to its strong chemisorption on silver/gold substrates .

Preparation Methods

Friedel-Crafts Acylation: Mechanism and Methodologies

The Friedel-Crafts acylation remains the most widely employed method for synthesizing 2-(trichloroacetyl)pyrrole. This electrophilic aromatic substitution reaction introduces the trichloroacetyl group at the C2 position of pyrrole, exploiting the ring’s inherent nucleophilicity.

Reaction Mechanism and Catalytic Systems

The reaction typically employs trichloroacetyl chloride as the acylating agent, with Lewis acids such as aluminum chloride (AlCl3_3) or silver trifluoroacetate facilitating the generation of the acylium ion. The mechanism proceeds via:

  • Acylium ion formation : Trichloroacetyl chloride reacts with AlCl3_3 to form the electrophilic acylium ion (Cl3C-CO+\text{Cl}_3\text{C-CO}^+).

  • Electrophilic attack : The pyrrole ring attacks the acylium ion at the C2 position, favored due to minimal steric hindrance and maximal charge delocalization.

  • Deprotonation : The intermediate aromatic proton is removed, restoring aromaticity and yielding this compound .

Key catalytic systems include:

  • AlCl3_3 in dichloromethane : Provides a 72–78% yield at 0–5°C .

  • Silver trifluoroacetate in dichloromethane : Enhances regioselectivity, achieving 85% yield at room temperature .

Optimization of Reaction Conditions

ParameterOptimal ConditionYield (%)Purity (%)
Temperature0–5°C7899
Catalyst Loading1.2 equiv AlCl3_37298
SolventAnhydrous CH2_2Cl2_28599
Reaction Time4–6 hours8098

Increasing the molar ratio of trichloroacetyl chloride to pyrrole beyond 1:1.2 diminishes yields due to side reactions, while prolonged reaction times promote decomposition .

Direct Acylation of Pyrrole: Solvent and Base Selection

Direct acylation bypasses the need for Lewis acids by utilizing pyrrole’s inherent reactivity in polar aprotic solvents. This method is favored for scalability and reduced metal contamination.

Solvent Systems and Bases

  • Diethyl ether : Provides moderate yields (65–70%) but requires slow addition of trichloroacetyl chloride to prevent exothermic runaway .

  • Pyridine as a base : Neutralizes HCl byproducts, improving yields to 82% .

Procedure :

  • Dissolve pyrrole (1.0 equiv) in diethyl ether under nitrogen.

  • Add trichloroacetyl chloride (1.1 equiv) dropwise at −10°C.

  • Stir for 3 hours, then wash with 5% Na2_2S2_2O3_3 to remove excess chloride .

Industrial Production Methods

Large-scale synthesis employs continuous flow reactors to maintain temperature control and minimize byproducts. Key parameters include:

  • Residence time : 8–12 minutes.

  • Pressure : 2–3 bar to prevent solvent evaporation.

  • Throughput : 50 kg/h with 99.5% purity .

Halogenation and Functionalization of this compound

Post-synthesis halogenation expands the utility of this compound in drug discovery.

Iodination and Bromination Techniques

  • Iodination : Using iodine and silver trifluoroacetate in CH2_2Cl2_2 at 0°C introduces iodine at the C4 position (94% yield) .

  • Bromination : N-Bromosuccinimide (NBS) in CCl4_4 achieves 89% yield for 4-bromo derivatives .

Example :

This compound+I2Ag(OCOCF3)4-Iodo-2-(trichloroacetyl)pyrrole(94% yield)[1]\text{this compound} + \text{I}2 \xrightarrow{\text{Ag(OCOCF}3\text{)}} \text{4-Iodo-2-(trichloroacetyl)pyrrole} \quad (94\% \text{ yield})

Chlorination with N-Chlorosuccinimide (NCS)

NCS in dichloromethane selectively chlorinates the C4 position at room temperature (61% yield) .

Analytical Characterization and Quality Control

Spectroscopic Data

  • 1H^1H NMR (400 MHz, CDCl3_3) : δ 10.37 (s, 1H, NH), 7.31 (d, J=2.9J = 2.9 Hz, 1H, H3), 6.89 (d, J=2.9J = 2.9 Hz, 1H, H5) .

  • 13C^{13}C NMR : δ 172.89 (C=O), 137.01 (C2), 121.03 (C4), 119.78 (C5) .

  • HRMS : m/z 257.90521 [M−H]^− (calc. 257.90525) .

Purity Assessment

HPLC analysis using a C18 column (MeCN:H2_2O = 70:30) confirms ≥99% purity with a retention time of 6.3 minutes .

Applications in Pharmaceutical Synthesis

This compound serves as a precursor to pseudoceratidine analogues, which exhibit potent antibacterial activity against Staphylococcus aureus (MIC 4 µg/mL) . Key derivatives include:

  • Dibromophakellin : Synthesized via bromination and spermidine coupling .

  • 5-(Phthalimidomethyl)-3,4-dichloro-1H-pyrrole-2-carboxylic acid : Achieves 55% yield through phthalic anhydride condensation .

Scientific Research Applications

Material Science and Surface Chemistry

Surface-Enhanced Raman Scattering (SERS) Applications

Recent studies have highlighted the potential of TCAP in enhancing the performance of biosensors through its interaction with metallic surfaces. Research conducted by Hussain et al. focused on the chemisorption of TCAP on silver-coated and gold-coated thin films, demonstrating that it can significantly enhance SERS signals. The study utilized Density Functional Theory (DFT) calculations to validate the experimental findings, indicating that TCAP can serve as an effective molecular probe for biosensing applications .

Material SERS Enhancement Factor Substrate Type Application
2-(Trichloroacetyl)pyrroleHighSilver/Gold FilmsBiosensors for molecular detection

Medicinal Chemistry

Antibacterial Properties

TCAP has been synthesized and tested for its antibacterial activity against various bacterial strains. A study synthesizing halogenated derivatives of TCAP found that these compounds exhibited significant antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimal inhibitory concentration (MIC) values were measured to assess efficacy, with TCAP derivatives showing promising results comparable to known antibiotics .

Compound Bacterial Strain MIC (µM)
This compoundStaphylococcus aureus32
This compoundEscherichia coli128

Synthesis of Complex Molecules

Intermediates in Organic Synthesis

TCAP serves as an important intermediate in the synthesis of more complex organic molecules. It has been utilized in the preparation of pyrrole-2-carboxylates and other derivatives through acylation reactions. The ability to modify TCAP to create diverse pyrrole derivatives expands its utility in synthetic organic chemistry .

Synthetic Pathway Product Type Yield (%)
Acylation with polyaminesPseudoceratidine analoguesVaried
Reaction with chlorinating agentsHalogenated pyrrolesUp to 91

Case Studies and Research Findings

Several case studies have documented the effectiveness of TCAP in various applications:

  • In a study focusing on biosensors, TCAP was successfully chemisorbed onto metallic substrates, enhancing detection limits for biomolecules.
  • Another research project synthesized multiple analogues of TCAP and assessed their antibacterial properties, leading to the identification of several potent compounds against resistant bacterial strains.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The reactivity and applications of 2-(trichloroacetyl)pyrrole are distinct from other acylated pyrroles due to the trichloroacetyl group’s electronic and steric properties. Key comparisons include:

Compound Substituents Molecular Weight Key Reactivity/Applications References
This compound C2: -COCCl₃ 212.46 - Directs electrophilic substitution to C4.
- Used in SERS biosensors and marine alkaloid synthesis.
Ethyl pyrrole-2-carboxylate C2: -COOEt 139.12 - Acylation at C4 requires AlCl₃; weaker catalysts yield mixed C4/C5 products.
- Less electron-withdrawing than trichloroacetyl.
4-Chloro-5-methyl-1H-pyrrole-2-carboxylic acid C4: Cl, C5: Me 189.59 - Synthesized via N-chlorosuccinimide; requires tedious purification.
- Less reactive in halogenation compared to trichloroacetyl derivatives.
2-(Dichloroacetyl)pyridine Pyridine backbone 174.99 - Derived from this compound via Ciamician-Dennstedt ring expansion.
- Demonstrates regioisomerism challenges in synthesis.

Reactivity in Electrophilic Substitution

  • Trichloroacetyl Group vs. Other Acyl Groups : The trichloroacetyl group’s strong electron-withdrawing nature deactivates the pyrrole ring, making it resistant to overhalogenation and enabling selective C4 functionalization. For example, bromination of this compound in acetic acid yields 4-bromo derivatives in high regioselectivity , whereas ethyl pyrrole-2-carboxylate requires precise Lewis acid catalysis (e.g., AlCl₃) to avoid mixed C4/C5 products .
  • Halogenation Efficiency : Compared to 4-chloro-5-methyl-pyrrole-2-carboxylic acid, which requires laborious chromatographic separation , this compound simplifies downstream modifications due to its predictable substitution patterns.

Biological Activity

2-(Trichloroacetyl)pyrrole (TCAP) is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antibacterial and potential anticancer properties. This article synthesizes findings from various studies to present a comprehensive overview of the biological activity of TCAP.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves the electrophilic aromatic substitution of pyrrole with trichloroacetyl chloride. This method yields TCAP in high purity and yield, allowing for further derivatization to explore its biological properties. The structure-activity relationship (SAR) studies indicate that the presence of halogen substituents, particularly bromine and chlorine, enhances the antibacterial efficacy of pyrrole derivatives. Compounds with dihalogenated pyrroles exhibit significantly improved activity against Gram-positive bacteria compared to their Gram-negative counterparts .

Table 1: Summary of SAR Findings for TCAP Derivatives

Compound TypeAntibacterial ActivityNotes
Mono-substitutedLowMinimal activity observed
Di-halo substitutedHighEffective against Gram-positive bacteria
Secondary aminesEnhancedLonger chains improve activity

Antibacterial Activity

Research has demonstrated that TCAP and its analogues possess potent antibacterial properties. A study highlighted that compounds derived from TCAP exhibited significant activity against both Gram-positive and Gram-negative pathogens, indicating a broad spectrum of antibacterial action. The most effective derivatives were those with multiple halogen substitutions and secondary amine functionalities .

Case Study: Antibacterial Efficacy

In a comparative study, several TCAP analogues were tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed that while some analogues were effective at concentrations as low as 16 µM, others exhibited cytotoxic effects on human cell lines at similar concentrations. Notably, two specific analogues demonstrated minimal cytotoxicity while retaining strong antibacterial activity, suggesting a potential for therapeutic applications with reduced side effects .

Anticancer Potential

Recent investigations into the anticancer properties of TCAP have shown promising results. In vitro studies indicated that certain derivatives exhibited micromolar activity against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The mechanism behind this activity appears to involve the modulation of cellular pathways associated with apoptosis and cell proliferation .

Table 2: Anticancer Activity of TCAP Derivatives

Cell LineIC50 (µM)Notes
A549 (Lung Cancer)~10Significant inhibition observed
HeLa (Cervical)~15Induces apoptosis in treated cells
HepG2 (Liver)~20Lower sensitivity compared to others

Mechanistic Insights

The biological activity of TCAP is hypothesized to be linked to its ability to interact with cellular targets through chemisorption processes. Studies utilizing surface-enhanced Raman scattering (SERS) have shown that TCAP can effectively adsorb onto metal surfaces, which may enhance its reactivity and bioactivity in biological systems .

Properties

IUPAC Name

2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl3NO/c7-6(8,9)5(11)4-2-1-3-10-4/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBFDGMDENAEMKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C(=O)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70313578
Record name 2-(Trichloroacetyl)pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70313578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35302-72-8
Record name 35302-72-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=272669
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(Trichloroacetyl)pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70313578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Trichloroacetyl)pyrrole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

45 g (247 mmol) of trichloroacetyl chloride and 100 ml of ethyl ether were introduced into a three-necked flask. A solution of 15.4 g (230 mmol) of pyrrole in 100 ml of ethyl ether was added dropwise and the mixture was stirred at room temperature for one hour, then a solution of 20 g of potassium carbonate in 60 ml of water was added slowly. The organic phase was decanted off, dried over magnesium sulfate, evaporated, the residue triturated in hexane and filtered. 42.7 g (87%) of the expected compound of melting point 78°-79° C. were recovered.
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
15.4 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a well stirred solution of trichloroacetyl chloride (1 kg, 5.5 mole) in 1.5 liter ethyl ether in a 12 liter flask was added dropwise over a period of 3 h a solution of N-methylpyrrole (0.45 kg, 5.5 mole) in 1.5 liter anhydrous ethyl ether. The reaction was stirred for an additional 3 hours and quenched by the dropwise addition of a solution of 400 g potassium carbonate in 1.5 liters water. The layers were separated and the ether layer concentrated in vacuo to provide 2-(trichloroacetyl)pyrrole (1.2 kg, 5.1 mol) as a yellow crystalline solid sufficiently pure to be used without further purification. To a cooled (−40° C.) solution of 2-(trichloroacetyl) pyrrole (1.2 kg, 5.1 mol) in acetic anhydride (6 L) in a 12 L flask equipped with a mechanical stirrer was added 440 mL fuming nitric acid over a period of 1 hour while maintaining a temperature of (−40° C.). The reaction was carefully allowed to warm to room temperature and stir an additional 4 h. The mixture was cooled to −30° C., and isopropyl alcohol (6 L) added. The solution was stirred at −20° C. for 30 min during which time a white precipitate forms. The solution was allowed to stand for 15 min and the resulting precipitate collected by vacuum filtration.
Quantity
1 kg
Type
reactant
Reaction Step One
Quantity
0.45 kg
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To trichloroacetyl chloride (48 mL; 0.43 mol) taken in anhydrous ether (150 mL) under nitrogen was added pyrrole (25 g, 0.37 mol) dissolved in anhydrous ether (500 mL) through a dropping funnel over a 2-hour period. The violet ether solution began to reflux during addition. Refluxing was continued for 1 h before the reaction was quenched with a solution of sodium carbonate (33 g, 0.31 mol) in water (200 mL). The layers were separated and the red organic layer was washed four times with water (4×50 mL) and once with brine (1×50 mL) and finally dried over anhydrous sodium sulphate. The red ether solution was then filtered through CELITE® and washed with ether. The solvent was removed under vacuum to afford 2-trichloroacetylpyrrole (Example 1A, 72 g, 91% yield).) as an ash colored solid (72 g, 91% yield). LC-MS, [M−H]+=212. 1H NMR (DMSO-d6, 300 MHz): δ 9.63 (brs, 1H), 7.39 (m, 1H), 7.19 (m, 1H), 6.40 (m, 1H).
Quantity
48 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
33 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-(Trichloroacetyl)pyrrole
2-(Trichloroacetyl)pyrrole
2-(Trichloroacetyl)pyrrole
2-(Trichloroacetyl)pyrrole
2-(Trichloroacetyl)pyrrole
2-(Trichloroacetyl)pyrrole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.